4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[222]octane coreThe propylamino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the propylamino substituent. This combination provides distinct chemical properties, such as increased stability and selective reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H29NO4 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-5-12-18(14(21)22-15(2,3)4)17-9-6-16(7-10-17,8-11-17)13(19)20/h5-12H2,1-4H3,(H,19,20) |
InChI Key |
GKIDQBJYIVJSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)OC(C)(C)C)C12CCC(CC1)(CC2)C(=O)O |
Origin of Product |
United States |
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